

BMS-195270: A Technical Guide to its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: BMS-195270

Cat. No.: B1667180

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195270 is a small molecule inhibitor that has garnered interest for its specific effects on smooth muscle contraction, particularly in bladder tissue. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its study. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Properties

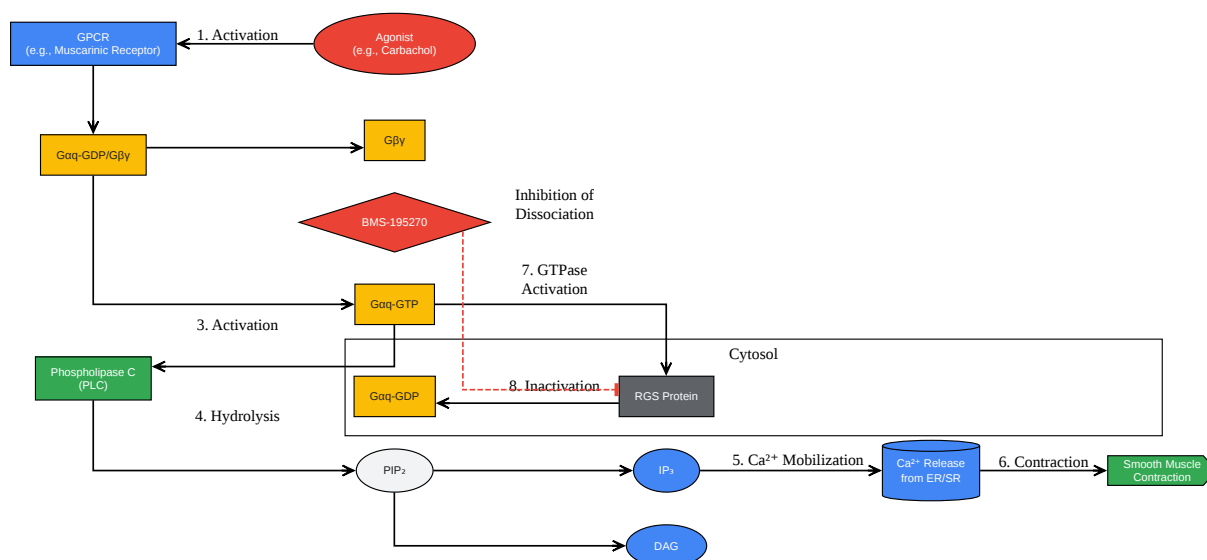
BMS-195270 is a synthetic compound with the following identifiers and properties. While a definitive IUPAC name is not consistently reported in publicly available literature, its fundamental chemical information is well-documented.

Property	Value	Source(s)
CAS Number	202822-23-9	[1] [2] [3] [4]
Molecular Formula	C ₁₅ H ₉ ClF ₃ N ₃ O ₂	[1] [2]
Molecular Weight	355.7 g/mol	[2]
Solubility	Slightly soluble to insoluble (<1 mg/mL)	[2]
Physical State	Powder	[2]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 2 years.	[2]

Mechanism of Action: Gαq/RGS Signaling Pathway

BMS-195270 exerts its effects by modulating the G-protein coupled receptor (GPCR) signaling cascade, specifically targeting the Gαq pathway. Evidence suggests that **BMS-195270** does not directly act on a receptor but rather interferes with the interaction between the Gαq subunit and Regulator of G-protein Signaling (RGS) proteins. This interference enhances the GTPase activity of Gαq, leading to a more rapid termination of the downstream signal.

The proposed mechanism involves the stabilization of the Gαq-RGS protein complex, which accelerates the hydrolysis of GTP to GDP on the Gαq subunit. This inactivation of Gαq prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate consequence is a reduction in intracellular calcium release and a subsequent decrease in smooth muscle contraction.



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Caption: Proposed signaling pathway of **BMS-195270** action.

Experimental Protocols

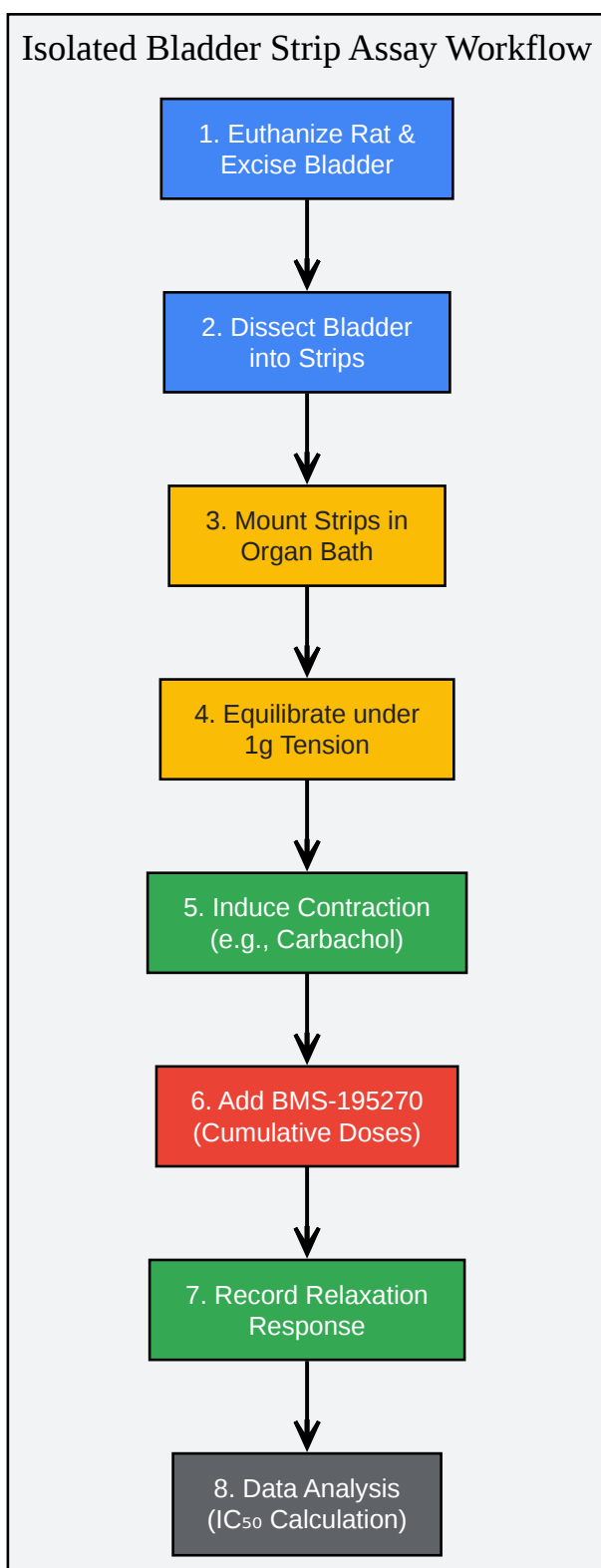
The following are generalized protocols for key experiments used to characterize the activity of **BMS-195270**. Researchers should optimize these protocols for their specific experimental conditions.

Isolated Bladder Strip Contractility Assay

This ex vivo assay is fundamental for assessing the direct effect of **BMS-195270** on smooth muscle contractility.

Methodology:

- Tissue Preparation:
 - Euthanize a rat according to approved animal care protocols.
 - Excise the bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
 - Dissect the bladder into longitudinal strips (approximately 2 mm x 10 mm).
- Experimental Setup:
 - Mount the bladder strips in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
 - Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
 - Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
- Data Collection:
 - Induce contractions with a contractile agent such as Carbachol (e.g., 1 μM).
 - Once a stable contraction is achieved, add **BMS-195270** in a cumulative concentration-dependent manner.
 - Record the relaxation response at each concentration.
 - Calculate the IC₅₀ value for **BMS-195270**.



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Caption: Workflow for the isolated bladder strip contractility assay.

Intracellular Calcium Flux Assay

This cell-based assay measures changes in intracellular calcium concentration, providing insight into the mechanism of action of **BMS-195270**.

Methodology:

- Cell Culture and Dye Loading:
 - Culture a suitable cell line (e.g., HEK293 cells expressing a relevant GPCR) in 96-well black-walled, clear-bottom plates.
 - Wash the cells with a buffered salt solution (e.g., HBSS).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.
- Compound Treatment and Signal Detection:
 - Wash the cells to remove excess dye.
 - Pre-incubate the cells with various concentrations of **BMS-195270** or vehicle control.
 - Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence.
 - Inject a GPCR agonist (e.g., Carbachol) to stimulate calcium release.
 - Record the fluorescence intensity over time.
- Data Analysis:
 - Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
 - Compare the response in **BMS-195270**-treated cells to control cells to determine the inhibitory effect.

Conclusion

BMS-195270 is a valuable research tool for investigating Gαq-mediated signaling pathways and smooth muscle physiology. Its specific mechanism of action, involving the modulation of the Gαq/RGS protein interface, offers a unique approach to targeting GPCR signaling downstream of the receptor. The experimental protocols outlined in this guide provide a foundation for further exploration of its pharmacological profile and potential therapeutic applications.

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